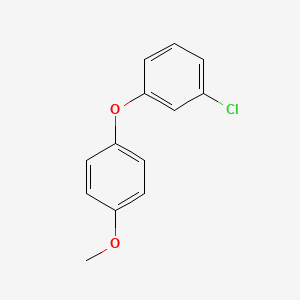
1-Chloro-3-(4-methoxyphenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(4-methoxyphenoxy)benzene is an organic compound characterized by the presence of a chloro group and a methoxyphenoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(4-methoxyphenoxy)benzene typically involves the reaction of 1-chloro-3-nitrobenzene with 4-methoxyphenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the methoxyphenoxy group. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a strong base like potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as distillation and recrystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3-(4-methoxyphenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chloro group or reduce the aromatic ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: Products include methoxybenzoic acid or methoxybenzaldehyde.
Reduction Reactions: Products include dechlorinated benzene derivatives or reduced aromatic rings.
Aplicaciones Científicas De Investigación
1-Chloro-3-(4-methoxyphenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(4-methoxyphenoxy)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions, which can include binding to active sites or altering protein conformation.
Comparación Con Compuestos Similares
- 1-Chloro-4-(4-methoxyphenoxy)benzene
- 1-Chloro-2-(4-methoxyphenoxy)benzene
- 1-Chloro-3-(3-methoxyphenoxy)benzene
Comparison: 1-Chloro-3-(4-methoxyphenoxy)benzene is unique due to the specific positioning of the chloro and methoxyphenoxy groups on the benzene ring, which influences its reactivity and interactions. Compared to its isomers, it may exhibit different chemical and biological properties, making it a compound of particular interest in various research and industrial applications.
Propiedades
Número CAS |
917836-84-1 |
|---|---|
Fórmula molecular |
C13H11ClO2 |
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
1-chloro-3-(4-methoxyphenoxy)benzene |
InChI |
InChI=1S/C13H11ClO2/c1-15-11-5-7-12(8-6-11)16-13-4-2-3-10(14)9-13/h2-9H,1H3 |
Clave InChI |
YGTYKMKCRUOULB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















